molecular formula C11H13ClN2O B11881418 1H-Indazol-3-ol, 1-butyl-6-chloro- CAS No. 1016-15-5

1H-Indazol-3-ol, 1-butyl-6-chloro-

Cat. No.: B11881418
CAS No.: 1016-15-5
M. Wt: 224.68 g/mol
InChI Key: JUISOKJPZJVRGU-UHFFFAOYSA-N
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Description

1-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-6-chloro-1,2-dihydro-3H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base to yield the indazole core. The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-6-chloro-1,2-dihydro-3H-indazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-Butyl-6-chloro-1H-indazole: Similar structure but lacks the dihydro and ketone functionalities.

    6-Chloro-1,2-dihydro-3H-indazol-3-one: Similar but without the butyl group.

    1-Butyl-3H-indazol-3-one: Lacks the chlorine atom.

Uniqueness: 1-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1016-15-5

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-butyl-6-chloro-2H-indazol-3-one

InChI

InChI=1S/C11H13ClN2O/c1-2-3-6-14-10-7-8(12)4-5-9(10)11(15)13-14/h4-5,7H,2-3,6H2,1H3,(H,13,15)

InChI Key

JUISOKJPZJVRGU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)Cl)C(=O)N1

Origin of Product

United States

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